
(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- typically involves the reaction of benzophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler compound with similar structural features but lacking the oxirane ring.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.
Epichlorohydrin: A precursor used in the synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl-.
Uniqueness
Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. Its combination of phenyl groups and oxirane ring makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
35925-94-1 |
|---|---|
Molecular Formula |
C28H20O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H |
InChI Key |
VHTHEVZGLMYPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)
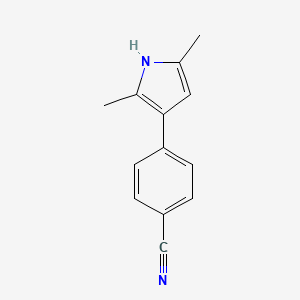

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

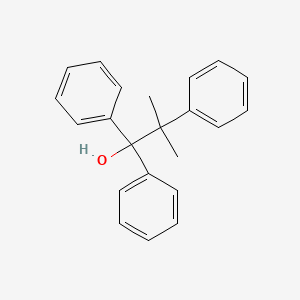
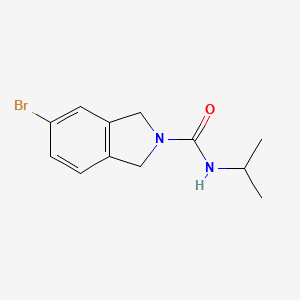
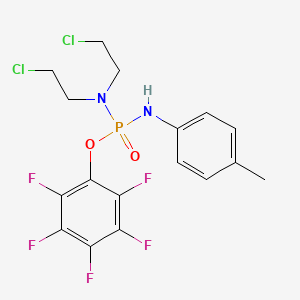
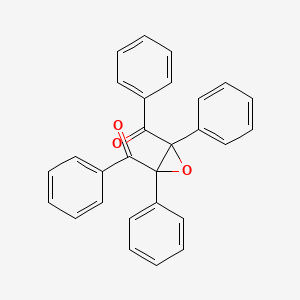

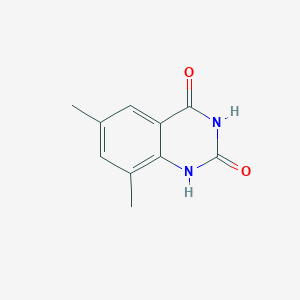
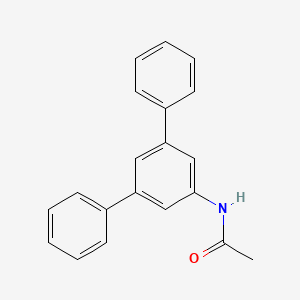
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)

